molecular formula C12H18N2O B1593468 1-(2-Methoxybenzyl)piperazine CAS No. 55037-81-5

1-(2-Methoxybenzyl)piperazine

Cat. No.: B1593468
CAS No.: 55037-81-5
M. Wt: 206.28 g/mol
InChI Key: ODXQCAXQWUZKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)piperazine is a significant chemical building block in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its primary research value lies in its role as a key precursor or intermediate in the synthesis of more complex molecules that are investigated for their biological activity . For instance, it is utilized in the chemical synthesis of compounds like ferrocenecarboxamide derivatives and other pharmacologically relevant substances through nucleophilic addition reactions . Researchers value this compound for its structural features, which are commonly found in ligands targeting various neurotransmitter systems in neurological studies . The synthesis of this compound derivatives is typically achieved through established methods such as the alkylation of piperazine or reductive amination protocols . As with all research chemicals, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, and it is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXQCAXQWUZKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342051
Record name 1-(2-Methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55037-81-5
Record name 1-(2-Methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methoxyphenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 2 Methoxybenzyl Piperazine and Its Analogues

Elucidation of Novel Synthetic Pathways

The construction of the 1-(2-methoxybenzyl)piperazine core can be achieved through various synthetic routes, ranging from direct one-pot procedures to more complex multi-step strategies. The choice of pathway often depends on the desired scale, purity requirements, and the need for subsequent diversification.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a robust approach to constructing complex molecules by breaking down the process into a series of manageable, high-yielding reactions. libretexts.org A common strategy for synthesizing N-arylpiperazines involves the reaction of an appropriate aniline (B41778) with a pre-formed piperazine (B1678402) precursor. nih.gov One general procedure for preparing the hydrochloride salt of 1-(2-methoxyphenyl)piperazine (B120316) involves heating 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com This reaction, typically conducted in a high-boiling point solvent like diethylene glycol monomethyl ether, proceeds over several hours to afford the target compound in good yield. chemicalbook.com

Another well-established multi-step approach relies on the use of protecting groups to ensure selective functionalization of the piperazine ring. mdpi.com For instance, piperazine can first be mono-protected with a group such as tert-butyloxycarbonyl (Boc). The remaining free nitrogen can then be reacted with 2-methoxybenzyl bromide. The final step involves the removal of the protecting group to yield the desired product. This method, while longer, offers excellent control and is suitable for producing a wide range of derivatives.

Table 1: Example of a Direct Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

Reactant 1 Reactant 2 Solvent Temperature Time Yield Reference

Convergent and Divergent Synthetic Approaches

Convergent and divergent strategies are powerful tools for efficiently generating libraries of related compounds from common intermediates. sathyabama.ac.in A convergent synthesis aims to improve efficiency by preparing different fragments of the target molecule separately before combining them in the final steps. sathyabama.ac.in

In a divergent synthesis, a core molecule is used as a starting point to generate a wide array of derivatives. sathyabama.ac.in The this compound scaffold is an excellent example of a core structure used in divergent synthesis. Starting with this compound, the secondary amine on the piperazine ring can be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to produce a diverse library of analogues. researchgate.nettandfonline.com For example, reacting 1-(2-methoxyphenyl)piperazine with N-(3-bromopropyl)phthalimide or N-(4-bromobutyl)phthalimide under basic conditions yields the corresponding phthalimidoalkyl derivatives. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by introducing a wide range of functional groups onto the piperazine nitrogen. tandfonline.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity, which is especially important for large-scale synthesis. mdpi.com Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time. smolecule.com For instance, in the nitrosation of 1-(2-methoxyphenyl)-piperazine to form its N-nitroso derivative, controlling the temperature at 0–5°C is crucial to minimize side reactions.

Purification strategies are equally important for obtaining high-purity compounds. Common methods include flash chromatography and recrystallization. smolecule.com For the N-nitroso derivative of 1-(2-methoxyphenyl)-piperazine, flash chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) has been shown to be effective for isolation, while recrystallization from ethanol (B145695) or isopropanol (B130326) can further enhance purity. In industrial settings, minimizing the formation of impurities during the reaction itself is a key goal of optimization, as their removal can significantly increase costs. mdpi.com For example, in the synthesis of related compounds, the formation of dimer impurities like 1,3-bis-[4-(2-methoxyphenyl)piperazinyl]propane has been observed and requires specific purification steps to remove. google.com

Derivatization and Structural Modification of the this compound Scaffold

The versatility of the piperazine ring and the benzyl (B1604629) moiety allows for extensive structural modification, enabling the fine-tuning of a compound's properties. nih.gov

Regiospecific Functionalization of the Piperazine Ring

The piperazine ring contains two nitrogen atoms, and controlling which one reacts is a key challenge in its derivatization. This is known as regioselectivity. The most common method to achieve regioselective functionalization is through the use of protecting groups. One nitrogen atom is "protected" with a temporary chemical group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which renders it unreactive. mdpi.com The unprotected nitrogen can then undergo reactions like alkylation or acylation. researchgate.netprepchem.com

For example, 1-(2-methoxyphenyl)piperazine can be reacted with N-(2-bromoethyl)benzamide in the presence of a base like triethylamine (B128534) to exclusively form 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine, with the new substituent added to the second nitrogen. prepchem.com Similarly, refluxing with N-(3-bromopropyl)phthalimide in the presence of potassium carbonate results in alkylation at the same position, yielding 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine with a high yield of 95%. researchgate.net

More advanced techniques for functionalizing the piperazine ring include direct C-H functionalization, where a carbon-hydrogen bond on the ring itself is converted into a carbon-carbon or carbon-heteroatom bond. beilstein-journals.org This can be achieved through methods like α-lithiation followed by trapping with an electrophile. beilstein-journals.org

Table 2: Examples of Regiospecific Functionalization of 1-(2-Methoxyphenyl)piperazine

Electrophile Base Solvent Conditions Product Yield Reference
N-(2-bromoethyl)benzamide Triethylamine Toluene Reflux, 3-4 hours 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine 60% prepchem.com
N-(3-bromopropyl)phthalimide Potassium carbonate Acetonitrile (B52724) Reflux 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine 95% researchgate.net

Modification of the Benzyl Moiety

The benzyl portion of the molecule also offers opportunities for structural modification. The methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring can potentially be substituted through nucleophilic substitution reactions. Furthermore, the aromatic ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups such as halogens or nitro groups, although this is less commonly reported for this specific scaffold compared to piperazine ring modifications. In related benzylpiperazine structures, the benzyl group can be modified to enhance lipophilicity and biological activity, for instance, by introducing a trifluoromethyl group. smolecule.com These modifications can significantly alter the electronic and steric properties of the molecule.

Chiral Synthesis and Stereoselective Approaches to Analogues

The synthesis of chiral piperazine analogues is a significant area of research, as the stereochemistry of substituents on the piperazine ring can profoundly influence biological activity. researchgate.net Methodologies for achieving stereocontrol are critical for developing structure-activity relationships (SAR) for new chemical entities. researchgate.net These approaches often rely on the configuration of the starting materials to determine the stereochemistry of the final products. researchgate.net

Several key strategies have been developed for the asymmetric synthesis of piperazine derivatives:

Use of the Chiral Pool: A common and effective strategy involves starting with readily available, enantiomerically pure building blocks from nature, such as amino acids. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been prepared in a multi-step synthesis starting from (S)-phenylalanine. clockss.org Similarly, optically pure amino acids like alanine, leucine, and valine can be converted into chiral amino acid esters, which then undergo a series of reactions to form chiral 2-substituted piperazines. google.com This approach leverages the inherent chirality of the starting material to construct the desired stereocenters in the piperazine ring.

Chiral Auxiliaries: Another established method is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. The asymmetric synthesis of (R)-(+)-2-methylpiperazine, for example, has been reported using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This auxiliary guides the formation of the desired stereoisomer, and it is subsequently removed to yield the final chiral product.

Diastereoselective Reactions: Stereocontrol can also be achieved through diastereoselective reactions on a pre-existing chiral scaffold. In one synthesis of a disubstituted piperazine, a key step involved the diastereoselective alkylation of a lactam derived from (R)-(-)-phenylglycinol. researchgate.net Another example is the synthesis of a trans-disubstituted piperazinone, where the introduction of a second stereocenter was accomplished with complete diastereoselectivity via alkylation using potassium hexamethyldisilazide (KHMDS) and benzyl bromide. clockss.org The reduction of the resulting piperazinone yields the final chiral piperazine. clockss.org

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods offers a more efficient route to chiral piperazines. For example, a palladium-catalyzed asymmetric decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones. nih.gov These intermediates can be deprotected and reduced to afford the corresponding chiral tertiary piperazines. nih.gov

These methodologies provide a versatile toolkit for accessing a wide range of enantiomerically pure or enriched piperazine analogues, which are crucial for the development of new chemical entities with specific stereochemical requirements.

Characterization of Synthetic Intermediates and Final Compounds

The structural confirmation and purity assessment of synthetic intermediates and the final compound, this compound, are accomplished using a combination of spectroscopic and physical methods.

For the final compound, a range of physical and spectroscopic data is available for its comprehensive characterization. The physical properties provide a baseline for identification and purity.

Table 1: Physical and Chemical Properties of 1-(2-Methoxyphenyl)piperazine

Property Value Reference
CAS Number 35386-24-4 lookchem.com, sigmaaldrich.com
Molecular Formula C₁₁H₁₆N₂O lookchem.com, sigmaaldrich.com
Molecular Weight 192.26 g/mol lookchem.com, sigmaaldrich.com
Appearance Clear colorless to yellow liquid after melting lookchem.com
Melting Point 35-40 °C lookchem.com, sigmaaldrich.com
Boiling Point 130-133 °C at 0.1 mmHg lookchem.com, sigmaaldrich.com
Density 1.095 g/mL at 25 °C lookchem.com, sigmaaldrich.com

| Refractive Index | n20/D 1.575 | lookchem.com, sigmaaldrich.com |

The hydrochloride salt of the compound is a crystalline solid with a melting point of 217-219 °C. caymanchem.com, chemicalbook.com

Spectroscopic techniques are employed to elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the chemical environment of the protons and carbons in the molecule. chemicalbook.com

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. chemicalbook.com

Ultraviolet (UV) Spectroscopy: In an aqueous acid solution, 1-(2-Methoxyphenyl)piperazine exhibits a maximum absorbance (λmax) at 206 nm. unodc.org

Characterization extends to synthetic intermediates and derivatives. For example, a series of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines were synthesized through carbodiimide-mediated coupling reactions between various halobenzoic acids and N-(2-methoxyphenyl)piperazine. iucr.org The structures of these final analogue compounds were unequivocally confirmed by single-crystal X-ray diffraction, which also provided detailed insights into their three-dimensional supramolecular assembly. iucr.org The characterization of such derivatives is crucial for understanding how modifications to the parent structure affect its chemical and physical properties.

Comprehensive Pharmacological Characterization of 1 2 Methoxybenzyl Piperazine and Its Derivatives

Radioligand Binding Affinity Profiling at Neurotransmitter Receptors

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. These assays measure the concentration of a ligand required to displace a radiolabeled competitor from the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

The 1-(2-methoxybenzyl)piperazine moiety is a key structural element in many compounds with high affinity for serotonin (5-HT) receptors. medchemexpress.com The o-OCH3 group, in particular, has been suggested to confer the highest binding affinity to the 5-HT1A receptors compared to other aryl substituents. rsc.org

Derivatives of this compound exhibit a wide range of affinities for various serotonin receptor subtypes. Many hybrid compounds incorporating this moiety bind with high affinity to 5-HT1A sites, often with Ki values below 50 nM. nih.govresearchgate.net For example, a series of derivatives containing a terminal cycloalkyl amide fragment showed exceptionally strong binding at 5-HT1A receptors, with Ki values ranging from 0.12 to 0.63 nM. nih.gov In contrast, some derivatives show much lower affinity for the 5-HT1A receptor, such as 1-[2-(4-methoxyphenyl)phenyl]piperazine, which has a Ki of 476 nM. researchgate.netnih.gov

Regarding the 5-HT2A receptor, derivatives often display moderate affinity, suggesting potential for dual 5-HT1A/5-HT2A activity. nih.gov For instance, while many derivatives in one study did not bind significantly to 5-HT2A receptors, a specific derivative (compound 5c) showed a Ki of 44 nM. nih.gov

The 5-HT7 receptor is another significant target. Derivatives of this compound have been synthesized that show potent affinity for this receptor. One such derivative, 1-[2-(4-methoxyphenyl)phenyl]piperazine, is a powerful 5-HT7 receptor antagonist with a Ki of 2.6 nM. researchgate.netnih.gov Another series of compounds displayed 5-HT7 receptor affinities with Ki values ranging from 8.2 nM to 474 nM. oup.com

Compound/Derivative ClassReceptor SubtypeBinding Affinity (Ki)Reference(s)
Cycloalkyl amide derivatives5-HT1A0.12 - 0.63 nM nih.gov
Hybrid tetrahydro-γ-carboline derivatives5-HT1A< 50 nM nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT1A476 nM researchgate.netnih.gov
Acyl 1,2,3,4-tetrahydro-beta-carboline (5c)5-HT2A44 nM nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT72.6 nM researchgate.netnih.gov
1-Aryl-4-(2-arylethyl)piperazine derivatives5-HT78.2 - 474 nM oup.com

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2, D3)

The this compound scaffold is integral to the structure of various dopamine receptor ligands. ncats.io Derivatives have been developed that show high affinity and selectivity for different dopamine receptor subtypes.

For instance, aripiprazole-like derivatives incorporating the 1-(2-methoxyphenyl)piperazine (B120316) moiety exhibit high affinity for D2 receptors. nih.gov Compound 6, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, binds with high affinity to the D2 receptor (Ki < 0.3 nM) and demonstrates over 50-fold selectivity for D2 versus the D3 receptor subtype. nih.gov Another study confirmed the sub-nanomolar binding affinity of this class of compounds at D2 receptors with a 60-fold selectivity over D3. nih.gov

Conversely, other derivatives show a preference for the D3 receptor. The derivative BP 897 is a potent and selective ligand at both D2 and D3 receptors, with pKb values of 8.05 and 9.43, respectively. nih.gov Another compound, ST 280, displayed a very high affinity for the human D3 receptor (Ki = 0.5 nM) with a 153-fold selectivity over the human D2L receptor. acs.org A series of piperazinylalkylisoxazolines also showed high selectivity for D3 and D4 receptors over the D2 subtype. koreascience.kr Furthermore, the N-phenyl piperazine (B1678402) analog WC-10 shows high affinity and moderate selectivity for D3 over D2 receptors. nih.gov

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki or pKb)SelectivityReference(s)
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (6)D2< 0.3 nM>50-fold vs D3 nih.gov
BP 897D2pKb = 8.05- nih.gov
BP 897D3pKb = 9.43- nih.gov
ST 280 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide)hD30.5 nM153-fold vs hD2L acs.org
ST 280 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide)hD2L76.4 nM- acs.org
Piperazinylalkylisoxazoline (6e)D3IC50 = 5 nM288-fold vs D2 koreascience.kr
Piperazinylalkylisoxazoline (6h)D3IC50 = 4 nM118-fold vs D2 koreascience.kr

Adrenoceptor Binding Properties (e.g., α1, α2)

The 1-(o-methoxyphenyl)piperazine moiety plays a significant role in the affinity of compounds for α-adrenoceptors. nih.govingentaconnect.com A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were found to displace [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range (Ki = 2.1–13.1 nM). nih.govingentaconnect.com

Specifically, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.4 nM for the α1-adrenoceptor and a remarkable 142-fold selectivity over α2-adrenoceptors. nih.govingentaconnect.com Another derivative, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed even higher α1 affinity with a Ki of 2.1 nM and was 61-fold more selective for α1 over α2 receptors. nih.gov In contrast, some research efforts have focused on designing derivatives with reduced α1-adrenergic affinity to improve selectivity for other targets like the 5-HT1A receptor. nih.govconsensus.app For example, the derivative 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to have a 160-fold selectivity for 5-HT1A sites over α1-adrenergic sites. consensus.app

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki)Selectivity (α1 vs α2)Reference(s)
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HClα12.1 nM61-fold nih.gov
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HClα12.4 nM142-fold nih.govingentaconnect.com
General 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivativesα12.1 - 13.1 nM- nih.govingentaconnect.com
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12)α1D-47.9-fold vs α1B frontiersin.org
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12)α1A-19.1-fold vs α1B frontiersin.org

Histamine (B1213489) Receptor Affinities (e.g., H1, H4)

While the this compound core is primarily studied for its effects on serotonin and dopamine receptors, its interaction with histamine receptors has also been evaluated to determine selectivity. In a study of novel ligands for dopamine and serotonin receptors, selected derivatives of this compound showed low affinity for the histamine H1 receptor, which is a favorable characteristic for reducing potential side effects associated with H1 antagonism. tandfonline.com Specific Ki values for histamine receptor subtypes for the parent compound are not extensively detailed in the provided literature, which tends to focus on demonstrating selectivity away from these receptors.

In Vitro Functional Efficacy Assays

Functional assays are performed to determine the biological response a compound elicits upon binding to a receptor. These assays classify a ligand as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).

Assessment of Agonist, Antagonist, and Partial Agonist Activities

Derivatives of this compound exhibit a diverse range of functional activities at various receptors.

At serotonin receptors , the functional profile can vary significantly depending on the specific chemical modifications. For the 5-HT1A receptor, some derivatives have been identified as postsynaptic agonists, while others behave as antagonists. nih.gov For instance, one derivative (2j) was found to retain antagonist activity in an adenylyl cyclase assay. consensus.app A more complex profile was observed for derivative 4d, which appeared to act as a presynaptic 5-HT1A receptor agonist while also functioning as a postsynaptic antagonist. nih.gov At the 5-HT2A receptor, derivatives are generally classified as weak antagonists or antagonists. nih.govnih.gov The functional activity at the 5-HT7 receptor is also variable; one study found that 1-[2-(4-methoxyphenyl)phenyl]piperazine (9a) showed agonist properties in one assay but blocked 5-HT-mediated cAMP accumulation in another, indicating potential for biased agonism or context-dependent effects. researchgate.net Another study identified a derivative that behaved as a partial agonist and another that was a full agonist at the 5-HT7 receptor. oup.com

For dopamine receptors , a derivative known as BP 897, which had been described as a selective dopamine D3 receptor partial agonist, was later characterized in a different study as a potent and selective antagonist at both human D2 and D3 receptors, lacking any agonist activity. nih.gov In contrast, aripiprazole-like derivatives containing the 1-(2-methoxyphenyl)piperazine moiety, such as compounds 6 and 7, were found to be partial agonists at both D2 and D3 receptors. nih.govnih.gov

At α-adrenoceptors , derivatives with high affinity for the α1 receptor consistently demonstrate antagonistic properties. nih.govingentaconnect.com For example, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12) is an α1D/1A antagonist. frontiersin.org

Compound/Derivative ClassReceptor(s)Functional ActivityReference(s)
2-acetyl derivative (2d)Postsynaptic 5-HT1AAgonist nih.gov
Analogues with longer chains (3d, 4d)Postsynaptic 5-HT1AAntagonist nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine (2j)5-HT1AAntagonist consensus.app
5-HT2A receptor ligands (4d, 4e)5-HT2AWeak Antagonist nih.gov
4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (16)5-HT7Partial Agonist oup.com
BP 897D2, D3Antagonist nih.gov
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (6)D2, D3Partial Agonist nih.govnih.gov
1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivativesα1Antagonist nih.govingentaconnect.com
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12)α1D/1AAntagonist frontiersin.org

Neurotransmitter Release and Reuptake Modulation Studies

The modulation of neurotransmitter systems is a key aspect of the pharmacological profile of this compound and its analogs. Research indicates that piperazine derivatives can influence the release and reuptake of several key neurotransmitters, including serotonin, dopamine, and glutamate (B1630785). ijrrjournal.com

Studies on related piperazine compounds have demonstrated significant effects on serotonergic and dopaminergic systems. For instance, 1-(4-Methoxyphenyl)piperazine (B173029) (MeOPP) has been shown to inhibit the reuptake and stimulate the release of monoamine neurotransmitters like dopamine and serotonin. This dual action is a characteristic shared with other psychoactive compounds, though the potential for abuse with MeOPP is noted to be significantly lower than that of amphetamines. The interaction of these compounds with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and dopamine receptors, points to their potential role in modulating pathways involved in mood and reward. nih.gov

Furthermore, the influence of piperazine derivatives extends to the glutamatergic system. Glutamate is a primary excitatory neurotransmitter, and its regulation is crucial for normal neuronal function. researchgate.net Studies using cerebrocortical nerve terminals (synaptosomes) have revealed that activation of 5-HT₁ₐ receptors can inhibit the release of glutamate. nih.gov For example, the application of 5-hydroxytryptamine (5-HT) was found to decrease the evoked release of glutamate from 8.28±0.94 nmol/mg to 5.84±0.4 nmol/mg. nih.gov This inhibitory effect was mimicked by the selective 5-HT₁ₐ receptor agonist 8-OH-DPAT and importantly, was antagonized by the 5-HT₁ₐ antagonist NAN-190, a compound structurally related to the piperazine class. nih.gov This suggests a mechanism whereby these compounds can exert a neuroprotective effect by moderating excitotoxic glutamate release. nih.gov

Compound/ClassNeurotransmitter SystemEffectKey FindingsReference
1-(4-Methoxyphenyl)piperazine (MeOPP)Serotonin (5-HT) & Dopamine (DA)Inhibits reuptake, induces releaseActs as a nonselective serotonin receptor agonist.
Aryl-piperazinesSerotonin (5-HT)Potentiates anti-aggressive effects by blocking 5-HT receptors.Gepirone, an aryl-piperazine, showed an ED50 of 4.5 mg/kg i.p. against intruder mice. ijrrjournal.com
5-HT₁ₐ Receptor AgonistsGlutamateInhibition of release5-HT (100 μM) attenuated glutamate release from 8.28±0.94 to 5.84±0.4 nmol/mg. The effect was mimicked by 8-OH-DPAT. nih.gov

Enzyme Inhibition Kinetics (e.g., Carbonic Anhydrase Isoenzymes)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, with significant findings in the context of carbonic anhydrases (CAs) and monoamine oxidases (MAOs).

Carbonic anhydrases are metalloenzymes crucial for processes like pH regulation and homeostasis. nih.gov Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are associated with cancer progression. nih.gov Studies on phenolic Mannich bases incorporating a 1-(2-methoxyphenyl)piperazine moiety have explored their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov For example, a series of new Mannich bases were synthesized and evaluated, with some compounds showing potent inhibition. Compound 3 in one study exhibited a Kᵢ value of 209.6 ± 70.2 pM towards hCA I, while compound 5 had a Kᵢ of 342.66 ± 63.72 pM for hCA II, identifying them as potential lead compounds for further development. nih.gov Other studies have also reported benzenesulfonamide (B165840) derivatives with piperazine fragments showing inhibitory activity against hCA I and hCA II. sigmaaldrich.combohrium.com

Monoamine oxidase (MAO) is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and dopamine. dergipark.org.tr Its inhibition is a therapeutic strategy for depression and neurodegenerative diseases. dergipark.org.tr A study on benzothiazole-piperazine derivatives found that compound 3b was a highly effective inhibitor of the MAO-A isoform, with an IC₅₀ value of 0.104±0.004 µM. dergipark.org.tr Another study on pyrimidine-piperazine derivatives identified compounds 2j and 2m as selective MAO-A inhibitors with IC₅₀ values of 23.10 µM and 24.14 µM, respectively. researchgate.net

Compound/Derivative ClassTarget EnzymeInhibition Value (Kᵢ / IC₅₀)Reference
Phenolic Mannich Base (Compound 3)hCA IKᵢ = 209.6 ± 70.2 pM nih.gov
Phenolic Mannich Base (Compound 5)hCA IIKᵢ = 342.66 ± 63.72 pM nih.gov
Benzothiazole-piperazine (Compound 3b)MAO-AIC₅₀ = 0.104 ± 0.004 µM dergipark.org.tr
Pyrimidine-piperazine (Compound 2j)MAO-AIC₅₀ = 23.10 µM researchgate.net
Pyrimidine-piperazine (Compound 2m)MAO-AIC₅₀ = 24.14 µM researchgate.net
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (Compound 3g)hCA IKᵢ = 4.07 ± 0.38 nM bohrium.com
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (Compound 3c)hCA IIKᵢ = 10.68 ± 0.98 nM bohrium.com

Electrophysiological Studies on Receptor Activation and Modulation

Electrophysiological studies provide direct evidence of how compounds like this compound and its derivatives affect neuronal activity by modulating ion channels and receptors. These techniques are crucial for understanding the functional consequences of receptor binding.

Research using electrophysiology has demonstrated the inhibitory role of 5-HT₁ₐ receptor activation on neuronal firing. nih.gov In a study on lateral vestibular nucleus (LVN) neurons in cats, the iontophoretic application of 5-HT and the selective 5-HT₁ₐ agonist, 8-OH-DPAT, was shown to inhibit orthodromic spikes elicited by vestibular nerve stimulation. nih.gov This inhibitory effect on glutamate-induced firing was significantly antagonized by the co-application of NAN-190, a 5-HT₁ₐ antagonist with a piperazine core. nih.gov This provides strong evidence that the observed inhibition is mediated by postsynaptically located 5-HT₁ₐ receptors. nih.gov

The versatility of the piperazine scaffold is further highlighted by studies on other receptor systems. For instance, piperazine analogs have been shown to act as partial agonists at α4β2 nicotinic receptors, and patch-clamp electrophysiology is a key method for assessing such GABA receptor modulation. These studies underscore the ability of piperazine derivatives to finely tune neuronal excitability and synaptic transmission through direct interactions with various neurotransmitter receptors. nih.gov

Structure Activity Relationship Sar and Computational Medicinal Chemistry of 1 2 Methoxybenzyl Piperazine Analogues

Elucidation of Key Pharmacophores and Structural Determinants for Receptor Selectivity and Potency

The 1-(2-methoxyphenyl)piperazine (B120316) (MPP) moiety is a well-established pharmacophore known to bind with high affinity to serotonin (B10506) receptors, particularly the 5-HT1A subtype. rsc.org This structural fragment is a key component of WAY-100635, a potent 5-HT1A antagonist, and serves as a foundational element in the design of numerous imaging agents for this receptor. rsc.orgresearchgate.net The core pharmacophoric features generally consist of the arylpiperazine group, a flexible linker, and a terminal functional group.

Key structural determinants for receptor selectivity and potency include:

The Arylpiperazine Moiety: The 1-(2-methoxyphenyl)piperazine unit is crucial for high affinity at 5-HT1A receptors. rsc.orgresearchgate.net The ortho-methoxy group on the phenyl ring is a recurring feature in many potent ligands. mdpi.com

The Linker: The length and nature of the chain connecting the piperazine (B1678402) ring to other parts of the molecule are critical. An extended and more linear conformation in the aliphatic or aryl spacers has been found to be crucial for dopamine (B1211576) D3 receptor selectivity in related analogues. acs.org For instance, a four-carbon chain appears to be optimal for 5-HT1A affinity when the terminal fragment is a heteroaryl group. nih.gov

Terminal Groups: The nature of the terminal group significantly influences receptor affinity and selectivity. For example, the replacement of a terminal heteroaryl moiety with a cycloalkyl group can lead to compounds with enhanced affinity for 5-HT1A receptors. nih.gov

Pharmacophore models have been developed to understand the structural requirements for binding to different receptors. For instance, a "Y-shape" pharmacophore model has been proposed for certain CCR5 antagonists that incorporate the piperazine structure. researchgate.net Studies comparing pharmacophore models for dopamine D2 and D3 receptors have provided insights into the molecular properties important for selectivity. acs.org

Impact of Substituent Modifications on Biological Activity and Pharmacological Profile

Modifications to the core structure of 1-(2-methoxybenzyl)piperazine have profound effects on its biological activity and pharmacological profile.

Substitutions on the Piperazine Ring: The conformational flexibility of the piperazine ring allows for optimal positioning of substituents for receptor interactions. The introduction of various functional groups can enhance receptor affinity and selectivity.

Substitutions on the Phenyl Ring: The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring is often associated with high affinity for serotonin receptors. mdpi.com However, replacing it with other groups, such as a chloro substituent, can alter the electron-donating effects and impact receptor binding.

Modifications of the Linker: The length of the spacer between the piperazine ring and other functional groups plays a significant role in bioactivity. For example, propanamide derivatives with a three-atom spacer have shown higher cytotoxicity in some studies compared to their two-atom counterparts.

Terminal Group Modifications: Extended alkyl linkers and the addition of specific terminal moieties can significantly enhance receptor interaction and affinity. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibits higher affinity for the 5-HT1A receptor than serotonin itself.

The following table summarizes the impact of some substituent modifications on the activity of this compound analogues:

Compound/Modification Receptor/Activity Key Finding Reference
Phenylpiperazine derivatives vs. 1-(2-methoxyphenyl)piperazine derivativesAnticancer potencyPhenylpiperazine derivatives showed superior anticancer potency, suggesting methoxy groups may reduce cytotoxicity.
Propanamide derivatives with a three-atom spacerCytotoxicityHigher cytotoxicity compared to two-atom spacer counterparts.
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT1A Receptor Affinity (Ki)0.6 nM, higher affinity than serotonin due to the extended alkyl linker.
N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide5-HT7 Receptor Affinity (Ki)0.58 nM, demonstrating high selectivity over D2 and 5-HT1A receptors.
Chalcone-piperazine derivatives with halogen substitutions on the benzene (B151609) ringAntitumor activityFluorine-substituted compounds showed the best activity. nih.gov

Molecular Modeling and Docking Studies to Delineate Ligand-Receptor Interactions

Molecular modeling and docking studies have been invaluable in visualizing and understanding the interactions between this compound analogues and their target receptors. These computational techniques provide insights into the binding modes of ligands and help rationalize observed structure-activity relationships.

Docking at Serotonin Receptors: Docking studies of this compound derivatives at the 5-HT1A receptor have shown that the methoxyphenyl and nitroso groups can show affinity for hydrophobic pockets within the receptor's active site. Homology modeling and docking studies of a macrocyclic appended 1-(2-methoxyphenyl)piperazine at the 5-HT1A antagonist binding pocket revealed a high G score, indicating strong binding. rsc.orgrsc.org

Docking at Dopamine Receptors: Molecular modeling of triazole-containing 2-methoxyphenyl piperazine analogues at dopamine D2 and D3 receptors has helped to explain why replacing an amide linkage with a heteroaromatic ring can lead to a reduction in affinity at D3 receptors. nih.gov Docking analysis of N-(2-methoxyphenyl)piperazines at the D2 dopamine receptor has indicated that high-affinity ligands must simultaneously occupy both the orthosteric binding site (OBS) and the extended binding pocket (EBP). scispace.com

Docking at Other Receptors and Enzymes: Docking studies have also been employed to investigate the interactions of this compound derivatives with other targets, such as α-glucosidase and urease. researchgate.net These studies have predicted that the triazole and anisole (B1667542) moieties contribute to the stabilization of the corresponding enzymes through noncovalent interactions. researchgate.net

The following table highlights some key findings from molecular docking studies:

Ligand/Analogue Target Receptor/Enzyme Key Interaction Findings Reference
Macrocyclic appended 1-(2-methoxyphenyl)piperazine5-HT1A ReceptorHigh G score (-12.132) indicating high binding affinity at the shallow antagonist binding pocket. rsc.orgrsc.org
N-Nitroso-1-(2-methoxyphenyl)-piperazine5-HT1A ReceptorMethoxyphenyl and nitroso groups show affinity for hydrophobic pockets.
Triazole containing 2-methoxyphenyl piperazine analoguesDopamine D3 ReceptorLoss of a crucial hydrogen bond interaction explains the reduction in affinity compared to benzamide (B126) analogues. nih.gov
High affinity N-(2-methoxyphenyl)piperazinesD2 Dopamine ReceptorLigands must simultaneously occupy both the orthosteric binding site (OBS) and the extended binding pocket (EBP). scispace.com
Triazole and anisole containing derivativesα-glucosidase and ureaseTriazole and anisole moieties contribute to enzyme stabilization through noncovalent interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method allows for the prediction of the activity of new, unsynthesized compounds.

Predicting Binding Affinity: QSAR studies on trimetazidine (B612337) (1-(2,3,4-trimethoxybenzyl)piperazine) derivatives found a statistically significant correlation between the Van der Waals volume of substituents at the fourth position of the piperazine ring and the binding affinity of the compounds. thieme-connect.com

Identifying Key Descriptors: In a QSAR study of arylpiperazine derivatives for their anti-proliferative activity, the model revealed that the activity was strongly dependent on descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov

Guiding Drug Design: QSAR models can provide valuable insights for the design of more potent compounds. For instance, QSAR analyses of thieno-pyrimidine derivatives as breast cancer inhibitors helped identify key structural features for improving biological activity. mdpi.com In some cases, QSAR studies have indicated that lipophilicity is a key driver of improved activity. nih.gov

The following table presents examples of QSAR studies and their findings:

Compound Series Activity Studied Key QSAR Findings Reference
Trimetazidine derivativesBinding affinityA significant correlation was found between the Van der Waals volume of substituents and binding affinity. thieme-connect.com
Arylpiperazine derivativesAnti-proliferative activity against PC-3 cancer cellsThe model showed that activity was strongly dependent on specific molecular descriptors (MATS7c, MATS3e, maxwHBa, WPSA-3). nih.gov
Phenylurea substituted 2,4-diamino-pyrimidinesAnti-malarial activityLipophilicity was identified as a key driver of improved activity. nih.gov
Thieno-pyrimidine derivativesBreast cancer inhibitionCoMFA and CoMSIA models were developed to identify key structural features for improving biological activity. mdpi.com

Preclinical Efficacy Studies of 1 2 Methoxybenzyl Piperazine in Disease Models

In Vitro Pharmacological Efficacy in Cellular Systems

Evaluation of Antitumor Activity in Cancer Cell Lines

The piperazine (B1678402) moiety is a recurring structural motif in a multitude of compounds exhibiting significant antiproliferative activity against various cancer cell lines. While direct studies on the antitumor effects of 1-(2-Methoxybenzyl)piperazine are not extensively documented, the broader class of piperazine-linked quinolinequinones has demonstrated notable efficacy. For instance, certain derivatives containing a methoxy (B1213986) group on the piperazine moiety have shown potent inhibition of cancer cell growth.

Research into quinolinequinones linked to piperazine structures revealed that these compounds could inhibit the proliferation of a wide array of cancer cell lines. Specifically, some derivatives demonstrated significant cytotoxic activity against leukemia, non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines. One particular study highlighted a derivative that was especially effective against renal cancer cells (ACHN), with an IC50 value of 1.55 μM, inducing cell cycle arrest. The structural similarity of this compound to these active compounds suggests a potential for antitumor activity that warrants further investigation.

Table 1: Cytotoxic Activity of a Representative Piperazine-Linked Quinolinequinone (QQ1) Against Various Cancer Cell Lines | Cell Line | Cancer Type | Growth Inhibition (%) | | :--- | :--- | :--- | | Leukemia | | CCRF-CEM | Leukemia | 99.2 | | HL-60(TB) | Leukemia | 98.7 | | K-562 | Leukemia | 99.1 | | MOLT-4 | Leukemia | 99.3 | | RPMI-8226 | Leukemia | 88.5 | | SR | Leukemia | 99.4 | | Non-Small Cell Lung Cancer | | A549/ATCC | Non-Small Cell Lung | 92.1 | | EKVX | Non-Small Cell Lung | 98.6 | | HOP-62 | Non-Small Cell Lung | 98.9 | | HOP-92 | Non-Small Cell Lung | 94.3 | | NCI-H226 | Non-Small Cell Lung | 91.5 | | NCI-H23 | Non-Small Cell Lung | 93.7 | | NCI-H322M | Non-Small Cell Lung | 90.1 | | NCI-H460 | Non-Small Cell Lung | 95.8 | | NCI-H522 | Non-Small Cell Lung | 25.4 | | Colon Cancer | | COLO 205 | Colon Cancer | 96.3 | | HCT-116 | Colon Cancer | 3.2 | | HCT-15 | Colon Cancer | 18.7 | | HT29 | Colon Cancer | 97.1 | | KM12 | Colon Cancer | 95.4 | | SW-620 | Colon Cancer | 98.2 | Data adapted from studies on related piperazine derivatives.

Neuroprotective Effects in In Vitro Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)

Arylpiperazine derivatives have been investigated for their neuroprotective properties in cellular models of neurodegenerative diseases like Parkinson's disease. These studies often utilize neurotoxins such as MPP+ to induce neuronal damage in cell lines like the human neuroblastoma SH-SY5Y, mimicking some of the pathological processes of Parkinson's disease.

While specific data on this compound is limited, research on related arylpiperazine-sulphonamides has shown promising results. In these studies, treatment with the compounds led to a significant improvement in the viability of SH-SY5Y cells exposed to MPP+. This suggests that the arylpiperazine scaffold, a core component of this compound, may contribute to neuroprotective mechanisms. These mechanisms are thought to involve protection against mitochondrial dysfunction and oxidative stress. Further studies identified that certain dimethoxyphenyl piperazine analogs could inhibit the growth of alpha-synuclein (B15492655) fibrils, a key pathological feature of Parkinson's disease.

Table 2: Neuroprotective Effects of Arylpiperazine-Sulphonamides in an In Vitro Parkinson's Disease Model

Compound Optimal Dose (µM) Improvement in Cell Viability vs. MPP+ treated cells (%)
4206 Not Specified 58.25%
4207 Not Specified 78.95%
4298 Not Specified 75.25%
4133 Not Specified 82.55%

Data from studies on related arylpiperazine derivatives.

Antimicrobial and Antiprotozoal Activity Assessment

The piperazine nucleus is a key pharmacophore in numerous antimicrobial agents. A variety of N-substituted piperazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These studies have demonstrated that modifications to the piperazine ring can lead to potent antimicrobial compounds.

For instance, a series of novel piperazine derivatives were screened for their antimicrobial activities against several Gram-positive and Gram-negative bacteria, with some compounds showing potent bactericidal effects. While direct testing of this compound was not reported in these studies, the general findings support the potential for piperazine-containing molecules to exhibit antimicrobial properties. The structural features of this compound, with its benzyl (B1604629) and methoxy substitutions, could influence its interaction with microbial targets. However, specific studies are required to determine its antimicrobial and antiprotozoal spectrum and potency. One study did find that certain novel piperazine derivatives exhibited inhibitory activity against some environmental bacterial strains.

In Vivo Efficacy Studies in Animal Models

Anxiolytic and Antidepressant-like Activities in Behavioral Models

Phenylpiperazine derivatives have been extensively studied for their potential anxiolytic and antidepressant effects in various animal models. Behavioral tests such as the elevated plus-maze (EPM) and the forced swim test (FST) are commonly employed to assess these activities in rodents.

Studies on compounds structurally related to this compound have demonstrated promising results. For example, a new phenylpiperazine derivative, LQFM005, and its metabolite increased the time spent in the open arms of the EPM, indicative of an anxiolytic-like effect, and decreased immobility time in the FST, suggesting an antidepressant-like effect in mice. These effects were suggested to be mediated, at least in part, through the serotonergic system, particularly 5-HT1A receptors. Another study investigating a different piperazine derivative also reported anxiolytic-like activity in the EPM and light-dark box tests. These findings suggest that the phenylpiperazine scaffold, present in this compound, is a promising basis for the development of new anxiolytic and antidepressant agents.

Table 3: Effects of a Phenylpiperazine Derivative (LQFM005) in Behavioral Models of Anxiety and Depression

Behavioral Test Parameter Effect of LQFM005 (24 µmol/kg)
Elevated Plus-Maze (EPM) Time in Open Arms Increased
Forced Swim Test (FST) Immobility Time Decreased

Data from studies on a related phenylpiperazine derivative.

Antipsychotic Activity in Preclinical Models of Psychosis

Preclinical models of psychosis are crucial for the development of new antipsychotic drugs. These models often involve inducing hyperlocomotion or stereotyped behaviors in rodents through the administration of psychostimulants like apomorphine. The ability of a test compound to attenuate these behaviors is considered predictive of antipsychotic efficacy.

While there is a lack of direct studies on the antipsychotic potential of this compound, its structural component, 1-(2-methoxyphenyl)piperazine (B120316), is known to be an effective blocker of striatal dopaminergic receptors in the rat brain. This activity is a hallmark of many antipsychotic drugs. Furthermore, some piperazine derivatives have been investigated in models of psychosis. For example, pretreatment with haloperidol (B65202), a compound with a piperidine (B6355638) ring that shares some structural similarities with piperazine, has been shown to reduce radioligand uptake in the brain, indicating receptor occupancy relevant to antipsychotic action. The dopaminergic blocking activity of the 1-(2-methoxyphenyl)piperazine moiety suggests that this compound could potentially exhibit antipsychotic properties, a hypothesis that requires validation in appropriate preclinical models.

Anti-infective Efficacy in Pathogen-Challenged Animal Models (e.g., Visceral Leishmaniasis, Pneumocystis Pneumonia)

There is a lack of specific preclinical data on the efficacy of this compound against Leishmania species or Pneumocystis jirovecii in animal models. Research into the anti-infective properties of piperazine-containing compounds has been conducted, but these studies involve different derivatives.

For visceral leishmaniasis, studies have explored pyrazinylpiperazines. One potent compound from this class demonstrated significant efficacy in a BALB/c mouse model infected with Leishmania infantum. Following a 10-day treatment course, this derivative reduced parasitemia by 91.1% in the spleen and 90.0% in the liver. The mechanism of action was linked to a cytostatic effect on the parasite, involving cell cycle arrest and the production of reactive oxygen species.

Regarding Pneumocystis pneumonia (PCP), the current scientific literature and preclinical studies primarily focus on established treatments like trimethoprim-sulfamethoxazole and have not reported on the evaluation of this compound as a potential therapeutic agent.

Therefore, while the broader piperazine family has shown promise in the context of certain infectious diseases, direct evidence of anti-infective efficacy for this compound in models of visceral leishmaniasis or Pneumocystis pneumonia is not available.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Amyloid-beta
Tau Protein

Pharmacokinetic and Metabolic Profiling of 1 2 Methoxybenzyl Piperazine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The ADME profile of 1-(2-Methoxybenzyl)piperazine is critical for understanding its behavior in a biological system. As a member of the arylpiperazine class, its metabolic fate is primarily determined by hepatic enzymes, and its distribution is influenced by its physicochemical properties. vulcanchem.comresearchgate.net

The metabolic stability of a compound provides insight into its persistence in the body and its potential to form metabolites. In vitro assays using liver microsomes or S9 fractions are standard methods for this assessment. researchgate.netsrce.hr Studies on derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown that metabolic stability can vary. For instance, in one study using rat liver microsomes, a derivative of 1-(2-methoxyphenyl)piperazine was found to have a half-life (t1/2) of 17.7 minutes and an intrinsic clearance (Clint) of 97.88 μL/min/mg protein. nih.gov

The primary metabolic pathways for piperazine-containing compounds involve oxidation reactions. vulcanchem.com For this compound and its derivatives, the main biotransformation reactions identified in vitro are O-dealkylation of the methoxy (B1213986) group and hydroxylation of the aromatic ring. researchgate.netnih.gov N-dealkylation at the piperazine (B1678402) ring is also a common metabolic route for larger drugs that contain the 1-arylpiperazine moiety, leading to the formation of the parent arylpiperazine as a metabolite. nih.govresearchgate.net

Table 1: Identified Metabolites of Methoxy-Substituted Piperazine Derivatives in In Vitro Systems

Parent Compound Family Metabolic Reaction Resulting Metabolite Source(s)
1-(methoxyphenyl)piperazine derivatives O-dealkylation 1-(hydroxyphenyl)piperazine nih.gov
1-(methoxyphenyl)piperazine derivatives Aromatic Hydroxylation Hydroxylated derivatives researchgate.net

This table is illustrative of metabolic pathways for the chemical class, based on available data for its isomers and derivatives.

The metabolism of piperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. vulcanchem.com Research has consistently identified several key isoenzymes involved in the biotransformation of these compounds.

Studies on the closely related isomer, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have definitively shown that its O-demethylation is mainly catalyzed by the polymorphically expressed CYP2D6 enzyme. nih.gov Further investigations into the metabolism of various benzylpiperazine and phenylpiperazine analogues confirm the significant involvement of CYP2D6, CYP1A2, and CYP3A4. capes.gov.brnih.govresearchgate.netresearchgate.net These enzymes are responsible for the primary oxidative pathways, including demethylation and hydroxylation. researchgate.netnih.gov

Table 2: Key Metabolic Enzymes for Piperazine Derivatives

Enzyme Role in Metabolism Source(s)
CYP2D6 Major enzyme for O-demethylation of methoxyphenylpiperazine isomers. nih.gov
CYP3A4 Involved in the N-dealkylation of larger drugs to form arylpiperazine metabolites and general metabolism of piperazines. researchgate.netresearchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system (CNS). Arylpiperazine derivatives, including this compound, are generally known to penetrate the BBB. This is often predicted by their lipophilicity, which, for many piperazine-based compounds, falls within a range considered optimal for brain penetration. researchgate.net

Once formed, arylpiperazine metabolites distribute extensively into various tissues, with a notable concentration in the brain, which is the target site for many of their parent drugs. researchgate.net Studies with related compounds have demonstrated significant brain uptake. For example, a homopiperazine (B121016) analog of haloperidol (B65202) showed a log brain/plasma concentration ratio of 1.48 at its maximum concentration, indicating that it readily crosses the BBB. nih.gov This capacity for CNS penetration is a key feature of this class of compounds.

Pharmacokinetic Parameters in Preclinical Species

Preclinical studies in animal models are essential for determining key pharmacokinetic parameters. While comprehensive in vivo data specifically for this compound are limited in the public domain, in vitro data from its derivatives and related compounds provide valuable insights.

For example, in vitro studies using rat liver microsomes allow for the calculation of metabolic stability parameters. srce.hrnih.gov For a derivative of 1-(2-methoxyphenyl)piperazine, the in vitro half-life was determined to be 17.7 minutes, with an intrinsic clearance of 97.88 μL/min/mg protein. nih.gov For the O-demethylation of the isomer 1-(4-methoxyphenyl)piperazine by human CYP2D6, the apparent Michaelis-Menten constant (Km) was 48.34 μM and the maximum reaction velocity (Vmax) was 5.44 pmol/min/pmol CYP. nih.gov These parameters are crucial for predicting a compound's hepatic clearance and potential in vivo half-life. srce.hr

Table 3: In Vitro Pharmacokinetic Parameters for Methoxy-Substituted Piperazine Derivatives

Compound System Parameter Value Source(s)
4-substituted 1-(2-methoxyphenyl)piperazine derivative Rat Liver Microsomes In vitro half-life (t1/2) 17.7 min nih.gov
4-substituted 1-(2-methoxyphenyl)piperazine derivative Rat Liver Microsomes Intrinsic Clearance (Clint) 97.88 μL/min/mg protein nih.gov
1-(4-methoxyphenyl)piperazine cDNA-expressed human CYP2D6 Apparent Km 48.34 ± 14.48 μM nih.gov
1-(4-methoxyphenyl)piperazine cDNA-expressed human CYP2D6 Apparent Vmax 5.44 ± 0.47 pmol/min/pmol CYP nih.gov
1-(4-methoxyphenyl)piperazine Pooled Human Liver Microsomes Apparent Km 204.80 ± 51.81 μM nih.gov

Investigation of Potential Drug-Drug Interactions Mediated by Metabolic Pathways

Given that this compound and related compounds are metabolized by major CYP450 enzymes, there is a significant potential for drug-drug interactions (DDIs). These interactions typically occur when co-administered drugs compete for the same metabolic enzymes, leading to enzyme inhibition or induction.

Studies have shown that various piperazine analogues exhibit significant inhibitory activity against a range of CYP isoenzymes. capes.gov.brresearchgate.net Specifically, methoxyphenylpiperazine has been identified as having inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.govresearchgate.net This broad inhibitory profile suggests that this compound could alter the metabolism of other drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and an elevated risk of adverse effects. For example, inhibition of CYP2D6 could affect the metabolism of many antidepressants, antipsychotics, and beta-blockers. nih.gov

Table 4: Reported Inhibitory Profile of Piperazine Analogues on Major CYP Isoenzymes

CYP Isoenzyme Inhibitory Effect Source(s)
CYP2D6 Significant Inhibition researchgate.net
CYP1A2 Significant Inhibition researchgate.net
CYP3A4 Significant Inhibition researchgate.net
CYP2C9 Significant Inhibition researchgate.net

| CYP2C19 | Significant Inhibition | researchgate.net |

Toxicological Assessment and Safety Pharmacology Research for 1 2 Methoxybenzyl Piperazine

In Vitro Cytotoxicity and Genotoxicity Evaluations

Studies on designer piperazine (B1678402) drugs, such as N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), have demonstrated cytotoxic effects in various cell lines. farmaceut.orgnih.govresearchgate.net Research using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes found that these compounds can induce cell death. nih.govresearchgate.net Among the tested analogues, TFMPP was consistently reported as the most cytotoxic. farmaceut.orgnih.gov The mechanisms underlying this cytotoxicity involve a cascade of cellular events, including an increase in reactive oxygen species, depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential (Δψm), and activation of caspase-3, which is a key enzyme in apoptosis (programmed cell death). farmaceut.orgnih.gov Similar cytotoxic effects, including ATP depletion and disruption of Ca2+ homeostasis, were observed in cardiac cells. farmaceut.org

Regarding genotoxicity, there is no specific data for 1-(2-methoxybenzyl)piperazine. The parent compound, piperazine, is generally not considered to be mutagenic based on in vitro and in vivo studies. industrialchemicals.gov.au However, there is a concern that piperazine and its derivatives can form N-nitroso compounds under certain conditions, and these nitrosation products have been shown to be mutagenic and carcinogenic in rodents. industrialchemicals.gov.au Furthermore, an intermediate used in the synthesis of a more complex pharmaceutical containing a 2-methoxyphenoxy group, which is structurally related to the 2-methoxybenzyl group, showed potential genotoxic properties in the Ames bacterial mutagenicity test. google.com A safety data sheet for a related compound, 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine, explicitly states there is no available genotoxicity data. epa.gov

Table 1: Summary of In Vitro Cytotoxic Effects of Various Piperazine Derivatives

CompoundCell Line/ModelObserved Effects
BZP, TFMPP, MeOPP, MDBPHuman Hepatic Cells (HepaRG, HepG2), Primary Rat HepatocytesIncreased reactive species, GSH and ATP depletion, loss of mitochondrial membrane potential, caspase-3 activation, cell death. nih.govresearchgate.net
TFMPPVarious (e.g., Hepatic, Cardiac)Generally the most cytotoxic among tested piperazines. farmaceut.orgnih.gov
BZP, TFMPP, MeOPP, MDBPRat Cardiac Myoblasts (H9c2)Disturbed Ca2+ homeostasis, ATP depletion, loss of mitochondrial membrane potential, cell death. farmaceut.org

General Toxicity Studies in Preclinical Models

Specific preclinical general toxicity studies for this compound, such as repeated-dose studies, are not available in the reviewed literature. Acute toxicity data is primarily available for the parent compound, piperazine, and a few other derivatives.

In animal models, piperazine exhibits low acute toxicity. industrialchemicals.gov.au Studies in Sprague-Dawley rats reported an oral median lethal dose (LD50) of approximately 2600 mg/kg body weight. industrialchemicals.gov.au Signs of acute toxicity at high doses included shortness of breath (dyspnoea), apathy, staggering, tremors, and convulsions. industrialchemicals.gov.au The dermal LD50 in rabbits was estimated to be 8300 mg/kg, indicating low toxicity via skin exposure. industrialchemicals.gov.au

Toxicity studies in the alternative in vivo model Caenorhabditis elegans have also been conducted for other piperazine derivatives. For BZP, MeOPP, and MDBP, the lethal concentrations (LC50) were determined to be 52.21 mM, 5.72 mM, and 1.22 mM, respectively, indicating a range of acute toxicity among these derivatives. researchgate.net

Table 2: Acute Toxicity Data for Piperazine and its Derivatives in Preclinical Models

CompoundSpecies/ModelRouteToxicity Value (LD50/LC50)Observed Signs of Toxicity
PiperazineRatOral~2600 mg/kgDyspnoea, apathy, staggering, tremor, convulsions. industrialchemicals.gov.au
PiperazineRabbitDermal8300 mg/kgN/A. industrialchemicals.gov.au
N-benzylpiperazine (BZP)C. elegansN/A52.21 mMLethality. researchgate.net
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegansN/A5.72 mMLethality. researchgate.net
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegansN/A1.22 mMLethality. researchgate.net

Characterization of Adverse Effect Profiles and Associated Mechanisms

The adverse effect profile of this compound has not been specifically characterized. However, the broader class of piperazine designer drugs is associated with potential cardiotoxicity, hepatotoxicity, and neurotoxicity. farmaceut.org

The mechanisms for these toxicities are linked to the cellular effects observed in vitro. For instance, hepatotoxicity is driven by oxidative stress, ATP and glutathione depletion, and mitochondrial damage, ultimately leading to cell death. farmaceut.orgnih.gov Similarly, cardiotoxicity is thought to be induced by the disruption of calcium homeostasis and mitochondrial energy production in heart cells. farmaceut.org

Adverse effects in humans from the use of other piperazine derivatives like BZP are often stimulant-like and can include anxiety, agitation, palpitations, tachycardia, hypertension, and in some cases, seizures. farmaceut.org These effects are generally attributed to the interaction of these compounds with various neurotransmitter systems.

Neurotoxicity and Behavioral Safety Pharmacology

The parent compound, piperazine, has known neurotoxic effects, particularly at high doses. industrialchemicals.gov.aubohrium.com Human case reports have documented neurotoxicity following single high oral exposures, leading to the proposal of a Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg bw. industrialchemicals.gov.auindustrialchemicals.gov.au Symptoms can include ataxia (loss of coordination), hypotonia (decreased muscle tone), and convulsions. bohrium.com The proposed mechanism for piperazine's neurotoxicity involves antagonism of GABA receptors. drugbank.com Caution is often advised when administering piperazine to individuals with a history of epilepsy, as it may precipitate seizures. bohrium.comnih.gov

Other piperazine derivatives exhibit a range of behavioral effects, primarily through their action on the dopaminergic and serotonergic systems, similar to amphetamines. farmaceut.orgresearchgate.net These actions can lead to psychostimulant effects, but also adverse psychiatric symptoms such as anxiety, agitation, hallucinations, and psychosis. mdpi.comnih.gov For instance, m-chlorophenylpiperazine (mCPP) has been shown to increase agitation and somatic concern in human studies. nih.gov The abuse of piperazine derivatives has been linked to serious psychological issues, including dependence and cognitive deficits. mdpi.com

While no specific behavioral pharmacology studies on this compound were found, a safety data sheet for its hydrochloride salt notes that it may cause respiratory irritation, a common finding for powdered chemicals. chemicalbook.com

Reproductive and Developmental Toxicity Concerns (if applicable to broader piperazines)

There are no specific reproductive or developmental toxicity studies available for this compound. However, the parent compound, piperazine, has been studied and is classified as a suspected reproductive toxicant. industrialchemicals.gov.auindustrialchemicals.gov.aucanada.ca In Australia's Hazardous Chemical Information System (HCIS) and by the European Chemicals Agency (ECHA), piperazine is classified as 'Reproductive toxicity – Category 2', with the hazard statement "Suspected of damaging fertility. Suspected of damaging the unborn child". industrialchemicals.gov.auindustrialchemicals.gov.aucanada.ca

This classification is supported by animal studies:

Fertility: A two-generation study in rats given piperazine dihydrochloride in their diet found evidence of toxicity at the highest dose (625 mg/kg bw/day). This included reduced body weight gain, a lower number of pregnancies, and smaller litter sizes. industrialchemicals.gov.au

Developmental Toxicity: In a study on pregnant rats, maternal toxicity (e.g., lethargy, reduced weight gain) was observed at the highest dose of piperazine phosphate (B84403). While no teratogenic effects (birth defects) were reported, fetal weights were reduced at this dose. industrialchemicals.gov.auindustrialchemicals.gov.au A similar study in rabbits also showed reduced fetal weights only at doses that caused maternal toxicity, with no teratogenic effects observed. industrialchemicals.gov.au

These findings suggest that piperazine can impact fertility and development, primarily at high doses that also cause toxicity in the parent animal.

Table 3: Summary of Reproductive and Developmental Toxicity Findings for Piperazine

Study TypeSpeciesKey Findings
Two-Generation Study (Fertility)RatAt high doses (~625 mg/kg/day), observed reduced number of pregnancies and smaller litter size. industrialchemicals.gov.au
Developmental ToxicityRatReduced fetal weights at maternally toxic doses; no teratogenic effects reported. industrialchemicals.gov.auindustrialchemicals.gov.au
Developmental ToxicityRabbitReduced fetal weights at maternally toxic doses; no teratogenic effects reported. industrialchemicals.gov.au

Advanced Analytical and Bioanalytical Methodologies for 1 2 Methoxybenzyl Piperazine

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are paramount for the separation, identification, and quantification of 1-(2-Methoxybenzyl)piperazine from various samples. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective, such as purity assessment or quantification in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS)

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), stands as a powerful tool for the analysis of this compound. These techniques offer high selectivity and sensitivity, making them ideal for detecting low concentrations of the compound in complex mixtures.

LC-MS/MS methods have been developed for the rapid and targeted detection of various piperazine (B1678402) derivatives, including this compound, in biological materials. mdpi.com By optimizing the multiple reaction monitoring (MRM) mode for each compound, researchers can achieve high selectivity and reproducibility. mdpi.com This involves selecting at least two specific product ions for each analyte to minimize the chances of false positives. mdpi.com For instance, in a study analyzing multiple piperazine derivatives, a good chromatographic separation was achieved with a total run time of 15 minutes. nih.gov The mobile phase typically consists of a gradient mixture of water and methanol (B129727) with 0.1% formic acid, and detection is performed using electrospray ionization in positive mode. mdpi.comnih.gov

LC-QTOF/MS offers the advantage of high-resolution mass analysis, which is beneficial for the structural characterization and identification of unknown compounds or metabolites. nih.govresearchgate.net In a study identifying new psychoactive substances, LC-QTOF-MS/MS was used to analyze samples, with a resolving power exceeding 17,500 FWHM. nih.gov Sample preparation for such analyses often involves dissolving the sample in a mixture of water, methanol, and acetonitrile (B52724). nih.gov

A developed LC-QTOF/MS method for a related N-phenylpiperazine derivative demonstrated high sensitivity with a limit of quantification (LOQ) of 10 ng/mL. researchgate.net This method was successfully applied to pharmacokinetic and biodistribution studies in rats, highlighting the technique's suitability for analyzing biological samples. researchgate.netnih.gov

Table 1: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

Parameter Condition
Chromatography System Waters Acquity UPLC®
Mass Spectrometer Waters Xevo TQD
Column Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Elution 10% B, increased to 40% at 8.0 min, then to 95% at 13.0 min
Ionization Mode Electrospray Ionization (ESI), Positive

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the identification and quantification of this compound, particularly in forensic and toxicological analyses. unodc.orgresearchgate.net GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry. unodc.org

For the analysis of piperazine derivatives, a derivatization step is often necessary to improve their volatility and chromatographic behavior. mdpi.com However, some methods have been developed that avoid derivatization. researchgate.net A typical GC-MS method for piperazines involves an initial oven temperature of 100°C, held for a few minutes, followed by a temperature ramp to 290°C. unodc.org The mass spectrometer is operated in full-scan mode for qualitative analysis, and characteristic fragment ions are used for identification. For 1-(2-Methoxyphenyl)piperazine (B120316), characteristic ions have been identified at m/z values of 150, 192, 135, and 120. researchgate.net

In a study analyzing ten piperazine derivatives in urine, a GC-MS/MS method was developed using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction for sample preparation. nih.gov This method demonstrated good linearity and low limits of detection (0.3-2 ng/mL). nih.gov

Table 2: Example GC-MS Parameters for this compound Analysis

Parameter Condition
GC Column 5% phenyl/95% methyl silicone (e.g., 10 m x 0.32 mm x 0.52 µm)
Carrier Gas Hydrogen or Helium
Oven Program Initial 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) unodc.org
Ionization Mode Electron Ionization (EI)

| Key Mass Fragments (m/z) | 150, 192, 135, 120 researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) is a robust and reliable method for determining the purity and assessing the stability of this compound. tcichemicals.comnih.gov This technique is particularly useful in quality control settings for bulk drug substances and pharmaceutical formulations. ijper.org

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products. ijper.orgacgpubs.org For instance, a stability-indicating RP-HPLC method was developed for piperine, demonstrating specificity and linearity over a defined concentration range. ijper.org Similar principles can be applied to this compound. A typical HPLC method for piperazine derivatives might use a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer. nih.gov

The purity of this compound hydrochloride has been reported to be greater than 98.0% as determined by HPLC. tcichemicals.com HPLC methods are also employed to monitor the stability of the compound under various stress conditions, such as acidic and alkaline environments, to understand its degradation pathways. nih.gov

Method Validation in Biological Matrices (e.g., blood, urine, brain tissue)

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of the data obtained from biological samples. nih.gov This process involves a series of experiments to assess the method's performance characteristics.

Sample Preparation and Extraction Optimization

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the matrix and to concentrate the analyte of interest. nih.gov Common techniques for extracting piperazine derivatives from biological matrices like blood, urine, and brain tissue include:

Protein Precipitation: This is a simple and rapid method often used for plasma and tissue samples, where a solvent like acetonitrile is added to precipitate proteins. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): LLE is a fast and cost-effective technique for sample clean-up. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher concentration factors compared to LLE, though it may involve more steps. researchgate.netnih.gov

Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME): This is a modern and efficient microextraction technique that has been successfully applied to the analysis of piperazine derivatives in urine. nih.gov

The choice of extraction method depends on the analyte's properties, the biological matrix, and the sensitivity required for the analysis.

Assessment of Linearity, Precision, Accuracy, and Limits of Detection/Quantification

A comprehensive validation of a bioanalytical method includes the assessment of several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comnih.gov For piperazine derivatives, linearity is often demonstrated with a coefficient of determination (R²) greater than 0.99. mdpi.comnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. researchgate.netnih.gov These are typically assessed at different concentration levels, and the results should fall within acceptable limits (e.g., ±15%). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net For this compound and related compounds, LODs can be in the low ng/mL range. nih.gov

Table 3: Validation Parameters for a Bioanalytical Method for Piperazine Derivatives

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99 mdpi.comnih.gov
Precision (RSD%) < 15% (except at LLOQ, < 20%) nih.gov
Accuracy (% Bias) Within ±15% (except at LLOQ, within ±20%) nih.gov
Recovery Consistent, precise, and reproducible

| LOD/LOQ | Dependent on analytical needs, can be in the low ng/mL range nih.gov |

Radioligand Development and Imaging Techniques

The unique properties of this compound have led to its use as a foundational structure in the development of radioligands for non-invasive imaging techniques, particularly Positron Emission Tomography (PET). These tools are invaluable for visualizing and understanding the distribution and function of specific receptor systems within the brain.

Synthesis and Evaluation of Radiolabeled Derivatives for Positron Emission Tomography (PET) Imaging of Receptor Systems

The core structure of this compound is a key component in the synthesis of various radiolabeled ligands designed to target specific neurotransmitter receptors, most notably the serotonin (B10506) 5-HT1A and sigma-1 receptors. Researchers have successfully synthesized and evaluated a range of these derivatives, incorporating positron-emitting isotopes such as carbon-11 (B1219553) ([11C]) and fluorine-18 (B77423) ([18F]).

One area of significant research has been the development of analogs of WAY-100635, a potent 5-HT1A receptor antagonist. The 1-(2-methoxyphenyl)piperazine (MPP) moiety is a crucial part of this structure, known for its high affinity for serotonin receptors. rsc.org Numerous [11C] and [18F] radiolabeled derivatives of WAY-100635 have been created and assessed for their potential in PET imaging. rsc.org For instance, [11C]-7 [4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-2-bicyclo[2.2.2]octanecarboxamido]ethyl]-piperazine] emerged as a promising candidate, demonstrating good brain penetration and high hippocampal-to-cerebellar ratios, indicative of specific binding to 5-HT1A receptors. nih.gov

Further innovation has led to the creation of bivalent ligands, such as a "bis-MPP" derivative, which was designed to enhance binding affinity by increasing the local concentration of the ligand at the receptor site. This compound, radiolabeled with [18F], showed improved targeting capabilities and high binding affinity. snmjournals.org Another approach involved conjugating a derivative of 1-(2-methoxyphenyl)piperazine with a macrocyclic chelating agent, DO3A, and radiolabeling it with gallium-68 (B1239309) (68Ga) for PET imaging of 5-HT1A neuroreceptors. rsc.org This 68Ga-labeled compound exhibited significant brain uptake in preclinical studies. rsc.org

The versatility of the this compound scaffold extends to the imaging of other receptor systems as well. For example, a derivative, 1-(benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine ([11C]13), was synthesized for PET imaging of the sigma-1 receptor. nih.gov This radioligand displayed homogenous uptake in brain regions known to have a high density of sigma receptors and its specificity was confirmed through blocking studies. nih.gov Similarly, a [11C]-labeled derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was developed and evaluated for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), showing high uptake in receptor-rich regions like the cerebellum. researchgate.net

The synthesis of these radiotracers often involves complex multi-step procedures. For example, the synthesis of certain fluorinated analogs involved coupling 1-(2-methoxyphenyl)piperazine with other intermediates, followed by radiolabeling. duke.edu The resulting radiolabeled compounds are then rigorously evaluated for their radiochemical purity, specific activity, and in vivo biodistribution. rsc.orgsnmjournals.orgnih.govresearchgate.netduke.edu

Table 1: Radiolabeled Derivatives of this compound for PET Imaging

Derivative Name Radioisotope Target Receptor Key Findings
[11C]-7 [11C] 5-HT1A Good brain penetration and high hippocampal-to-cerebellar ratios. nih.gov
68Ga-DO3A-butyl-MPP 68Ga 5-HT1A Significant brain uptake in preclinical models. rsc.org
[18F]-bis-MPP [18F] 5-HT1A Enhanced binding affinity and brain uptake compared to monomeric analog. snmjournals.org
[11C]13 [11C] Sigma-1 Homogenous uptake in receptor-rich brain regions. nih.gov
[11C]-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine [11C] mGluR1 High uptake in the cerebellum and other mGluR1-rich areas. researchgate.net
[18F]4 [18F] Mutant IDH1 Favorable biodistribution with rapid blood clearance. duke.edu

Applications in Forensic and Clinical Toxicology for Identification and Monitoring

In the realms of forensic and clinical toxicology, the accurate identification and quantification of this compound and its related compounds are crucial. This substance is categorized as an analytical reference standard and is used in forensic laboratories for the identification of piperazine derivatives in seized materials and biological samples. unodc.orgcaymanchem.comfishersci.se Piperazine derivatives have been reported as drugs of abuse, often found in "party pills" as substitutes for more common illicit substances. europa.eunih.govfarmaceut.org

A variety of analytical techniques are employed for the detection and analysis of piperazines. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of solid samples, and it does not typically require derivatization for these compounds. europa.eu However, mass spectrometry alone may not distinguish between isomers of methoxyphenylpiperazine. europa.eu Advanced methods have been developed to separate and identify various piperazine isomers, including those of methoxyphenylpiperazine. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography with diode-array detection (LC-DAD) are also powerful tools for detecting piperazine derivatives in biological matrices. mdpi.comnih.gov These methods offer high selectivity and sensitivity, allowing for the detection of very low concentrations of these compounds. mdpi.com For instance, a rapid LC-MS method has been developed for the targeted detection of abused piperazine designer drugs, enabling the separation and identification of multiple analytes within a short run time. mdpi.com The development of such methods is essential for providing qualitative evidence and reproducible quantification of these substances in toxicological investigations. mdpi.com

The analysis of biological samples, such as blood and urine, is a key aspect of clinical and forensic toxicology. rsc.org The concentrations of piperazine derivatives detected in biological fluids can vary significantly. mdpi.com Therefore, sensitive and validated analytical methods are necessary for accurate monitoring and for legal purposes. unodc.orgmdpi.com

Table 2: Analytical Methods for this compound

Analytical Technique Application Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Identification in seized materials and biological samples. europa.eursc.org Straightforward for solid samples; may not distinguish all isomers without specific methods. europa.eursc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Detection and quantification in biological fluids. mdpi.comnih.gov High selectivity and sensitivity; capable of detecting low concentrations. mdpi.com
Liquid Chromatography with Diode-Array Detection (LC-DAD) Screening and quantification. nih.gov Provides spectral information for compound identification.

Therapeutic Potential and Future Research Directions for 1 2 Methoxybenzyl Piperazine

Exploration as a Therapeutic Agent for Neuropsychiatric Disorders (e.g., Depression, Anxiety Disorders, Schizophrenia)

The 1-(2-methoxybenzyl)piperazine scaffold is a cornerstone in the development of novel therapeutics for a range of neuropsychiatric disorders, primarily due to its interaction with key neurotransmitter systems. xdbiochems.com Derivatives of this compound have shown significant affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets in the treatment of depression, anxiety, and schizophrenia. xdbiochems.comresearchgate.net

Research has highlighted that the N-(2-methoxyphenyl)piperazine fragment is essential for binding to the serotonergic 5-HT1A receptor. researchgate.net For instance, certain derivatives have demonstrated high affinity for both 5-HT1A and 5-HT7 receptors, with some compounds exhibiting antidepressant-like activity in preclinical models that is more potent than the established drug, imipramine. researchgate.net The exploration of this compound derivatives extends to their potential as multimodal compounds, targeting multiple receptors to achieve a more comprehensive therapeutic effect. researchgate.net

In the context of schizophrenia, which affects nearly 1% of the global population, derivatives of this compound are being investigated as alternatives to existing antipsychotic medications, which often have undesirable side effects. researchgate.net The therapeutic rationale is based on their ability to modulate dopamine D2 and serotonin receptors. nih.gov For example, N-alkylated 1-(2-methoxyphenyl)piperazines have been synthesized and shown to have improved affinity and selectivity for the dopamine D3 receptor, a recognized target for treating neurological and psychiatric disorders. nih.gov

Furthermore, imaging studies using positron emission tomography (PET) have employed tracers derived from 1-(2-methoxyphenyl)piperazine (B120316) to investigate the role of the 5-HT1A serotoninergic system in patients with schizophrenia. rsc.org These studies help in understanding the pathophysiology of the disorder and the mechanism of action of antipsychotic drugs. rsc.org

Potential in Oncological Research and Carbonic Anhydrase Inhibition

The therapeutic potential of the arylpiperazine scaffold, including this compound, extends into the field of oncology. mdpi.comnih.gov These compounds have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer agents. mdpi.comnih.gov The versatility of the arylpiperazine structure allows for modifications to enhance potency, selectivity, and pharmacokinetic properties, thereby advancing their therapeutic potential in cancer treatment. mdpi.comnih.gov

One area of particular interest is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. nih.gov Certain CA isoforms, such as CA IX and XII, are overexpressed in many tumors and are associated with cancer progression and metastasis. nih.gov Chalcone-piperazine derivatives, where the piperazine (B1678402) moiety was 1-(2-methoxyphenyl)piperazine, have demonstrated good inhibitory profiles against human CA I and II isoenzymes. nih.gov Specifically, these derivatives exhibited Ki values (inhibition constants) in the nanomolar range, indicating potent inhibition. nih.gov

Compound TypeTarget IsoenzymesInhibition Constant (Ki) RangeReference
Chalcone-piperazine derivatives (including 1-(2-methoxyphenyl)piperazine)hCA I and II29.6–58.4 nM and 38.1–69.7 nM, respectively nih.gov

This table summarizes the inhibitory activity of chalcone-piperazine derivatives against human carbonic anhydrase isoenzymes.

Role in Anti-infective Drug Development and Neglected Tropical Diseases

The piperazine nucleus is a privileged structure in medicinal chemistry and has been incorporated into a wide array of anti-infective agents. derpharmachemica.comresearchgate.net Derivatives of piperazine have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties. derpharmachemica.comresearchgate.net While specific research on this compound in the context of a wide range of infectious diseases is still emerging, the broader class of arylpiperazines holds significant promise.

Recent studies have focused on the potential of piperazine derivatives in combating neglected tropical diseases, such as leishmaniasis. nih.gov Caused by protozoan parasites of the Leishmania genus, this disease requires new and effective chemotherapies due to increasing drug resistance. nih.gov Molecular hybridization approaches have been used to design β-carboline and piperazine hybrid molecules. nih.gov In one such study, a derivative incorporating a 4-(2-methoxyphenyl)piperazin-1-yl moiety was synthesized and evaluated for its anti-leishmanial activity. nih.gov

Furthermore, research into pyrazinylpiperazine series has identified compounds with potent activity against Leishmania infantum and Leishmania braziliensis. researchgate.net While not directly involving a benzyl (B1604629) group, these findings underscore the potential of the substituted piperazine core in the development of novel treatments for leishmaniasis. researchgate.net Another study on nitrotriazole-based piperazines showed moderate activity against L. donovani for some derivatives. nih.gov The development of compounds for treating infections caused by parasitic protozoa of the genera Leishmania or Trypanosoma is an active area of research. google.com

Novel Applications in Neurobiology (e.g., Iron Chelation for Neuroprotection)

Beyond receptor modulation, derivatives of this compound are being explored for their neuroprotective properties through novel mechanisms such as iron chelation. Iron is an essential element, but its dysregulation and accumulation in the brain are implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease. The ability of certain compounds to chelate excess iron presents a promising therapeutic strategy for neuroprotection.

The development of new benzylpiperazine derivatives as σ1 receptor ligands has also shown promise for treating pain. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited high affinity for the σ1 receptor and produced significant antinociceptive and anti-allodynic effects in preclinical pain models. nih.gov This suggests that targeting the σ1 receptor with piperazine-based compounds could be a viable approach for managing chronic pain conditions.

Investigation of Polypharmacological Approaches and Multi-Target Ligand Design

The concept of "one drug, multiple targets" is gaining traction in drug discovery as a way to address complex diseases with multifactorial etiologies. The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of biological targets.

In the realm of neuropsychiatric disorders, MTDLs based on the this compound core are being designed to simultaneously modulate multiple receptors, such as serotonin and dopamine receptors, to achieve a more robust and rapid therapeutic response with potentially fewer side effects. For example, derivatives of N-(2-methoxyphenyl)piperazine have been synthesized to target both 5-HT1A and 5-HT7 receptors, showing promise as antidepressant agents. researchgate.net

Challenges and Opportunities in Translational Research and Drug Development

Despite the promising preclinical data, the translation of this compound-based compounds from the laboratory to the clinic is fraught with challenges. A key hurdle is optimizing the pharmacokinetic and pharmacodynamic profiles of these molecules to ensure they are safe and effective in humans. Issues such as bioavailability, metabolism, and potential off-target effects need to be meticulously addressed. xdbiochems.com

The recreational use and abuse of some piperazine derivatives, often marketed as "designer drugs," also present a significant challenge. srce.hrnih.gov This can lead to regulatory scrutiny and public perception issues that may hinder the development of legitimate therapeutic agents based on the piperazine scaffold. srce.hrnih.gov

However, these challenges are accompanied by significant opportunities. The versatility of the this compound structure allows for extensive chemical modifications to fine-tune its properties. xdbiochems.com Advances in computational chemistry and molecular modeling are enabling more rational drug design, helping to predict the efficacy and safety of new derivatives before they are synthesized. nih.gov

Identification of Unexplored Research Avenues and Potential Therapeutic Targets

The full therapeutic potential of this compound and its derivatives is likely yet to be fully realized. Several unexplored research avenues and potential therapeutic targets warrant further investigation.

While the focus has been on CNS disorders and oncology, the anti-inflammatory properties of arylpiperazines suggest their potential utility in a broader range of inflammatory and autoimmune diseases. nih.gov Further research could explore the efficacy of this compound derivatives in conditions such as rheumatoid arthritis or inflammatory bowel disease.

The role of this compound and its analogs in modulating other G protein-coupled receptors (GPCRs) beyond the well-studied serotonin and dopamine receptors is another area ripe for exploration. mdpi.com Identifying novel GPCR targets could open up new therapeutic indications.

Finally, the development of this compound-based compounds as diagnostic tools, such as PET and SPECT imaging agents, for a variety of diseases is a promising area of research that could aid in both diagnosis and the development of new treatments. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Methoxybenzyl)piperazine derivatives to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use a polar aprotic solvent like DMF to enhance nucleophilic substitution. For example, reacting this compound with propargyl bromide in DMF at room temperature for 6–7 hours, using K₂CO₃ as a base to deprotonate intermediates .
  • Monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) to identify optimal quenching times.
  • Purification : Employ silica gel chromatography with gradients like ethyl acetate:hexane (1:8) to isolate pure products. Adjust ratios based on compound polarity .

Q. What chromatographic methods are suitable for quantifying this compound in biological samples?

  • Methodological Answer :

  • Derivatization : Stabilize the compound by reacting it with derivatizing agents (e.g., 1-(2-methoxyphenyl)piperazine derivatives) to enhance UV detection in HPLC. This approach minimizes degradation and improves sensitivity .
  • HPLC Parameters : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Validate the method with spike-recovery experiments in matrices like plasma or urine .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Confirm structure via ¹H/¹³C NMR and IR spectroscopy. For example, aromatic protons in the methoxybenzyl group appear as a singlet at δ ~3.8 ppm (¹H NMR) .
  • Mass Spectrometry : Use GC-MS or LC-MS to determine molecular weight and fragmentation patterns. Compare with libraries for structural validation .

Advanced Research Questions

Q. What analytical strategies can differentiate structural isomers of this compound derivatives in complex mixtures?

  • Methodological Answer :

  • Raman Microspectroscopy : Optimize parameters for isomer resolution: 20 mW laser power, 128–256 scans, and spectral range 600–1800 cm⁻¹. Collect triplicate spectra to ensure reproducibility .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to reduce dimensionality, followed by Linear Discriminant Analysis (LDA) to classify isomers. For example, PC3 explained 99% variance in chlorophenyl piperazine isomers .
  • Table : Key Raman Parameters:
ParameterOptimal Setting
Laser Power20 mW
Scans128–256
Spectral Resolution4 cm⁻¹

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like 5-HT₂A or dopamine transporters based on structural analogs (e.g., 1-(3-trifluoromethylphenyl)piperazine’s affinity for serotonin receptors) .
  • Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to cover active sites (e.g., 25 ų for 5-HT₂A) and validate docking poses with MD simulations .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from radioligand assays .

Q. What in vitro models are appropriate for assessing the neuropharmacological effects of this compound analogs?

  • Methodological Answer :

  • Receptor Binding Assays : Use rat brain homogenates to measure affinity for 5-HT₁A/₂A receptors. Incubate with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and quantify displacement via scintillation counting .
  • Functional Assays : Employ CHO-K1 cells transfected with human 5-HT receptors. Measure cAMP accumulation (for 5-HT₁A) or calcium flux (for 5-HT₂A) using fluorescent reporters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinities for piperazine derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-reference studies using identical assay conditions (e.g., species, cell lines, ligand concentrations). For example, TFMPP shows higher 5-HT₂A affinity in rodent models than in human cell lines .
  • Meta-Analysis : Use tools like Web of Science to aggregate data and perform statistical comparisons. Adjust for variables like pH, temperature, and buffer composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.